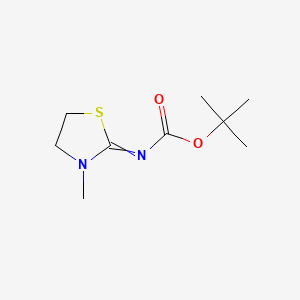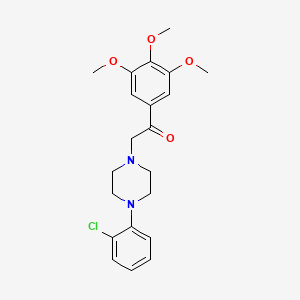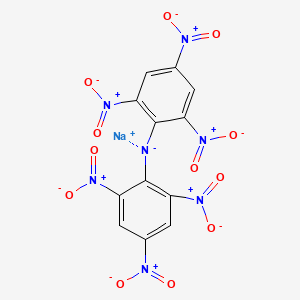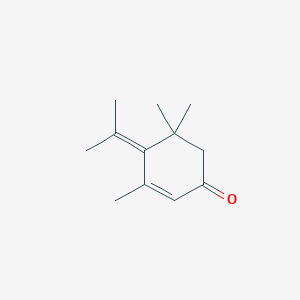
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) is an organic compound with the molecular formula C9H16N2O2SThis compound is typically found as a white or off-white crystalline powder and has a melting point range of 115-117°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) involves the reaction of tert-butyl carbamate with 3-methyl-2-thiazolidinone under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity .
化学反应分析
Types of Reactions
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzymatic activity and affect various biochemical pathways .
相似化合物的比较
Similar Compounds
- tert-Butyl N-(2-thiazolidinylidene)carbamate
- tert-Butyl N-(4-methyl-2-thiazolidinylidene)carbamate
- tert-Butyl N-(2-thiazolidinyl)carbamate
Uniqueness
Carbamic acid, (3-methyl-2-thiazolidinylidene)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of the 3-methyl-2-thiazolidinylidene moiety, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and influences its behavior in various chemical reactions and applications .
属性
分子式 |
C9H16N2O2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
tert-butyl N-(3-methyl-1,3-thiazolidin-2-ylidene)carbamate |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)10-7-11(4)5-6-14-7/h5-6H2,1-4H3 |
InChI 键 |
KMRYLCHANUSCLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N=C1N(CCS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)

![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)


![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)




![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
